Trt-PEG4-C2-acid hydrate

PROTAC synthesis orthogonal protection solid-phase peptide synthesis

Trt-PEG4-C2-acid hydrate is the orthogonally protected PROTAC linker for sequential conjugation. The Trt-protected thiol eliminates disulfide dimerization—a 30–50% yield loss risk with unprotected HS-PEG4-acid analogs. The free acid couples to amine ligands via EDC/NHS; selective Trt removal with 1% TFA/DCM liberates the thiol for maleimide conjugation without affecting Boc, t-butyl esters, or acid-labile groups. The PEG4 backbone enforces rigid ternary complex geometry, outperforming longer PEG6/PEG8 linkers in congested pockets. Compatible with Fmoc SPPS on trityl resins. ≥98%.

Molecular Formula C30H38O7S
Molecular Weight 542.7 g/mol
CAS No. 882847-05-4
Cat. No. B1341378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrt-PEG4-C2-acid hydrate
CAS882847-05-4
Molecular FormulaC30H38O7S
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O
InChIInChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2
InChIKeyQACKFJOUHFJFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trt-PEG4-C2-acid hydrate (882847-05-4) – A Protected PEG4 Linker for PROTAC Synthesis


Trt-PEG4-C2-acid hydrate (CAS 882847-05-4) is a heterobifunctional polyethylene glycol (PEG) linker comprising a four-unit oligo-ethylene glycol backbone with a terminal carboxylic acid and a trityl (Trt)-protected thiol group . As a PEG4-class linker, it belongs to the core toolkit for synthesizing proteolysis-targeting chimeras (PROTACs), where PEG4, PEG6, and PEG8 have become empirical standards due to their optimal balance of solubility, reach, and conformational entropy [1]. The compound provides orthogonal protection: the Trt group is labile to mild acid (e.g., 1% TFA in DCM) while remaining stable to basic Fmoc deprotection conditions, and the free carboxylic acid enables direct conjugation to amine-containing ligands via standard carbodiimide chemistry .

Why Trt-PEG4-C2-acid hydrate Cannot Be Simply Replaced by Unprotected PEG4 Analogs


In PROTAC synthesis workflows, substituting Trt-PEG4-C2-acid hydrate with an unprotected thiol-PEG4-acid analog (e.g., HS-PEG4-C2-acid) introduces two quantifiable risks: (1) uncontrolled disulfide dimerization during storage and coupling steps, reducing effective yield by 30–50% based on thiol oxidation kinetics under ambient conditions, and (2) side-reactivity with electrophilic warheads or activated esters intended for the carboxylic acid terminus [1]. Conversely, replacing the Trt group with a Boc or Fmoc protecting group alters the orthogonal deprotection strategy—Boc is removed under the same strong acid conditions that can cleave acid-sensitive E3 ligase ligands, while Fmoc deprotection requires piperidine which can catalyze diketopiperazine formation and is incompatible with base-sensitive linkers . The Trt group uniquely enables selective unmasking with 1% TFA in DCM or 20% TFE without affecting t-butyl esters, Boc groups, or common resin linkers .

Quantitative Differentiation of Trt-PEG4-C2-acid hydrate – Comparator-Based Evidence


Synthetic Orthogonality: Trt Deprotection Conditions vs. Boc and Fmoc

The trityl (Trt) protecting group on Trt-PEG4-C2-acid hydrate enables selective deprotection under conditions that are orthogonal to both Boc and Fmoc groups. Treatment with 1% TFA in DCM or 20% TFE in DCM cleaves the Trt group within minutes without affecting t-butyl esters, t-butyl ethers, Boc groups, or Fmoc-protected amines . This is in contrast to Boc deprotection (≥50% TFA), which simultaneously removes acid-labile side-chain protecting groups, and Fmoc deprotection (20% piperidine), which is incompatible with base-sensitive linkers and can catalyze diketopiperazine formation during SPPS [1].

PROTAC synthesis orthogonal protection solid-phase peptide synthesis

Bulk Trityl Group Prevents Diketopiperazine Formation vs. Unprotected Linkers

In solid-phase peptide synthesis (SPPS) and PROTAC assembly, the bulky trityl group on Trt-PEG4-C2-acid hydrate provides steric hindrance that prevents diketopiperazine (DKP) formation, a side reaction that can reduce yields by 20–40% when using unprotected or smaller protecting groups on dipeptidyl intermediates . This steric protection is maintained throughout Fmoc deprotection cycles and is only removed under the final mild acid cleavage step, ensuring the linker remains intact and functional until conjugation [1].

SPPS diketopiperazine peptide synthesis PROTAC

PEG4 Chain Length: Optimal Balance for Ternary Complex Formation vs. PEG2 and PEG6

The PEG4 chain length in Trt-PEG4-C2-acid hydrate (approximately 4 ethylene glycol units, ~14–16 Å extended length) occupies the empirically validated 'sweet spot' for ternary complex formation in PROTAC design [1]. In a systematic comparison of linker lengths for ERα-targeting PROTACs, PEG2 and PEG4 linkers both maintained IC50 = 30–50 nM for target binding; however, the PEG4 variant consistently yielded superior degradation efficiency (Dmax) compared to PEG2, attributed to optimized spatial bridging between E3 ligase and target protein pockets [2]. PEG4 acts as a near-rigid spacer that constrains rotational freedom and enforces a well-defined distance, whereas PEG6 and PEG8 introduce additional gauche conformations that can reduce effective local concentration of binding-competent ternary complexes [1].

PROTAC linker optimization ternary complex DC50

Solubility Enhancement: PEG4 Hydrophilicity vs. Alkyl Chain Linkers

The PEG4 backbone of Trt-PEG4-C2-acid hydrate confers hydrophilicity that enhances aqueous solubility of PROTAC constructs compared to alkyl chain linkers of equivalent atom count [1]. Class-level analysis shows that PEG linkers increase water solubility and compatibility with biological systems, whereas hydrophobic alkyl linkers improve cell penetration at the cost of reduced aqueous solubility [1]. For PEG4-based PROTACs, the hydrophilic PEG spacer keeps solubilized constructs fully dissolved at concentrations far exceeding their biochemical IC50, eliminating particulate artifacts and enabling precise measurement of intracellular ternary-complex kinetics [2].

PROTAC solubility aqueous compatibility PEG linker

Purity and Batch Consistency: ≥98% HPLC Specification vs. Lower-Purity Alternatives

Trt-PEG4-C2-acid hydrate is commercially available with ≥98% purity by HPLC . This level of purity and batch-to-batch consistency is essential for PROTAC linker procurement, as linker impurity—even at the 2–5% level—can introduce confounding degradation vectors that obscure true structure–activity relationships (SAR) in screening campaigns [1]. Lower-purity alternatives (e.g., 95% technical grade) may contain reactive impurities that sequester E3 ligase ligands or prematurely cleave during conjugation, leading to irreproducible DC50 measurements across library members [1].

PROTAC linker purity batch consistency quality control

Storage Stability: Defined Long-Term Stability at -20°C vs. Ambient-Unstable Analogs

Trt-PEG4-C2-acid hydrate demonstrates defined long-term storage stability: powder form stable at -20°C for 3 years, at 4°C for 2 years; in solvent at -80°C for 6 months, at -20°C for 1 month . This stability profile is documented and validated, enabling procurement of bulk quantities for multi-year PROTAC library campaigns without degradation concerns. In contrast, unprotected thiol-PEG4 analogs exhibit rapid oxidation to disulfides upon ambient storage, with half-lives measured in days to weeks depending on oxygen exposure [1].

linker stability storage conditions PROTAC reagents

Trt-PEG4-C2-acid hydrate – Validated Application Scenarios in PROTAC Discovery and ADC Development


PROTAC Library Synthesis with Sequential Conjugation Strategy

In multi-step PROTAC assembly, Trt-PEG4-C2-acid hydrate enables a sequential conjugation workflow: (1) the free carboxylic acid is first coupled to an amine-containing E3 ligase ligand (e.g., pomalidomide derivative) via EDC/NHS activation; (2) the Trt group is then selectively removed with 1% TFA in DCM without affecting acid-labile protecting groups elsewhere; (3) the liberated thiol is conjugated to a maleimide- or haloacetamide-functionalized target protein ligand . This orthogonal strategy eliminates the need for intermediate purification and reduces synthetic steps compared to non-orthogonal protection schemes [1].

Optimization of Linker Length in PROTAC SAR Campaigns

The PEG4 backbone of Trt-PEG4-C2-acid hydrate represents the minimal-length linker that effectively spans the distance between E3 ligase and target protein pockets (typically >3 nm apart) while minimizing conformational entropy . For buried or sterically congested target pockets, the PEG4 variant imposes a near-rigid span that enforces productive ternary complex geometry, whereas longer PEG6/PEG8 linkers may introduce excessive flexibility that reduces binding-competent complex concentration . This makes Trt-PEG4-C2-acid hydrate the preferred starting point for linker-length optimization campaigns .

ADC Development with Non-Cleavable PEG4 Linker Architecture

Although primarily positioned as a PROTAC linker, the PEG4-acid scaffold is also employed as a non-cleavable ADC linker when conjugated to antibody-drug constructs . In pendant-type PEG linker ADCs, PEG4 linkers provide sufficient hydrophilicity to reduce aggregation at high drug-to-antibody ratios (DAR8), as demonstrated in comparative studies showing that increasing PEG length from 4 to 8 or 12 units progressively decreases overall hydrophobicity and aggregate content [1]. PEG4 represents the shortest PEG length that still offers measurable aggregation suppression over non-PEG linkers, balancing solubility with minimal molecular weight addition [1].

Solid-Phase PROTAC Assembly on Trityl-Functionalized Resins

Trt-PEG4-C2-acid hydrate is fully compatible with trityl-functionalized solid supports (e.g., 2-chlorotrityl resin, NovaSyn TGT resin) used in Fmoc SPPS . The bulky Trt group suppresses diketopiperazine formation during piperidine deprotection cycles, maintaining linker integrity throughout extended synthesis sequences . This enables on-resin PROTAC assembly strategies where the linker is pre-loaded and the E3 ligase ligand and target protein ligand are sequentially coupled, followed by mild acid cleavage to release the fully assembled PROTAC without affecting acid-sensitive warheads [1].

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